molecular formula C18H16FN3O5 B2773593 N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1170008-82-8

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2773593
CAS RN: 1170008-82-8
M. Wt: 373.34
InChI Key: KVHXBPTVVAQECV-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide, also known as DOFAA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

Synthesis and Characterization

Compounds containing 1,3,4-oxadiazole rings are synthesized through various chemical reactions, highlighting their versatility and the interest in their pharmacological activities. For instance, a study focused on synthesizing 5-substituted-1,3,4-oxadiazole derivatives demonstrated a process involving the conversion of aromatic organic acids into esters, hydrazides, and finally, 1,3,4-oxadiazole derivatives. These compounds were screened for activity against acetylcholinesterase, showcasing their potential in enzyme inhibition studies (Rehman et al., 2013).

Pharmacological Potential

The pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives, including studies on their toxicity assessment, tumor inhibition, and anti-inflammatory actions, reveals significant potential in drug development. These studies involve docking against various targets such as epidermal growth factor receptor and tubulin, highlighting the compounds' versatility in addressing different biological pathways (Faheem, 2018).

Antimicrobial Activity

Another study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated antimicrobial and hemolytic activity, indicating the role of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents. These compounds showed activity against selected microbial species, suggesting the potential for the development of novel antibiotics or antiseptics (Gul et al., 2017).

properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5/c1-24-13-7-8-15(25-2)14(9-13)17-21-22-18(27-17)20-16(23)10-26-12-5-3-11(19)4-6-12/h3-9H,10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHXBPTVVAQECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide

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